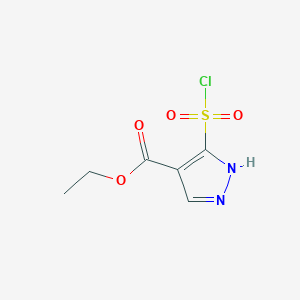

ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-chlorosulfonyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O4S/c1-2-13-6(10)4-3-8-9-5(4)14(7,11)12/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQLXEAEARQQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure and formula of chlorosulfonyl pyrazole esters

Executive Summary

Chlorosulfonyl pyrazole esters represent a critical scaffold in modern medicinal chemistry, serving as the electrophilic linchpin for synthesizing pyrazole-based sulfonamides. This structural motif is foundational to several blockbuster therapeutics, including Sildenafil (Viagra) and Celecoxib (Celebrex) , as well as next-generation agrochemicals.

This guide provides a comprehensive technical analysis of the 4-chlorosulfonyl-1-methyl-1H-pyrazole-3-carboxylate scaffold. It details the regiochemical logic governing its synthesis, a self-validating experimental protocol for its production via chlorosulfonic acid, and the structural data required for quality assurance.

Molecular Architecture & Regiochemistry

The utility of the pyrazole ring lies in its tunable electronics. In chlorosulfonyl pyrazole esters, two competing electronic effects dictate reactivity:

-

The Pyrazole Core: inherently electron-rich (

aromatic system), making it susceptible to electrophilic aromatic substitution ( -

The Ester Group: A strong electron-withdrawing group (EWG) that deactivates the ring, specifically at the adjacent positions.

Regiochemical Control

In a 1,3-substituted pyrazole (e.g., 1-methyl-3-carboxylate), the C4 position remains the most nucleophilic site. The ester at C3 pulls electron density, and the N1-methyl group sterically influences the adjacent C5, leaving C4 as the primary target for the bulky chlorosulfonyl electrophile.

DOT Diagram: Regiochemical Targeting The following diagram illustrates the electronic targeting of the C4 position during chlorosulfonation.

Figure 1: Electrophilic substitution pathway favoring C4 functionalization due to steric and electronic directing effects.

Synthetic Pathways & Mechanism[1][2]

The synthesis of chlorosulfonyl pyrazole esters typically follows a two-stage workflow:

-

Cyclocondensation (Knorr Synthesis): Formation of the pyrazole ring from a 1,3-dicarbonyl equivalent and a hydrazine.[1]

-

Chlorosulfonation: Direct introduction of the sulfonyl chloride moiety using neat chlorosulfonic acid.

Mechanism of Chlorosulfonation

The reaction proceeds via a classic

-

Sulfonation: The pyrazole ring attacks the electrophilic sulfur, forming a pyrazole sulfonic acid intermediate.

-

Chlorination: A second equivalent of chlorosulfonic acid converts the sulfonic acid (

) into the sulfonyl chloride (

Experimental Protocol: Chlorosulfonation

Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas and sulfuric acid mist. All operations must be performed in a functioning fume hood with proper PPE (face shield, acid-resistant gloves).

Materials

-

Substrate: Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

-

Reagent: Chlorosulfonic acid (

) (5.0 – 8.0 eq) -

Quench: Crushed ice / Water

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate for extraction

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (CaCl2) to exclude atmospheric moisture. Cool the flask to 0°C in an ice bath.

-

Addition: Charge the flask with neat chlorosulfonic acid (5.0 eq). Add the pyrazole ester portion-wise over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temp < 10°C.

-

Reaction: Remove the ice bath and heat the mixture to 60–90°C for 2–4 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane).[1] The starting material spot should disappear. A polar "streak" (sulfonic acid) may appear transiently before converting to the less polar sulfonyl chloride.

-

-

Quench (Critical):

-

Cool the reaction mixture back to room temperature.

-

Pour the reaction mixture dropwise onto a large excess of crushed ice with vigorous stirring. Caution: Violent gas evolution (HCl).

-

-

Isolation:

-

Immediately extract the aqueous slurry with DCM (

). -

Wash combined organics with cold brine.

-

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: The crude solid is often pure enough for subsequent sulfonamide coupling. If necessary, recrystallize from Hexane/EtOAc.

DOT Diagram: Experimental Workflow

Figure 2: Step-by-step synthesis workflow emphasizing the critical temperature transitions.

Structural Validation & Data

To ensure the integrity of the synthesized scaffold, compare analytical data against the following standard values.

Table 1: Representative NMR Data (CDCl3)

| Position | Proton ( | Carbon ( | Diagnostic Feature |

| C1-Methyl | Distinct singlet; N-methyl shift. | ||

| Ester ( | Classic ethyl ester pattern. | ||

| C4 (Substitution Site) | Absent | Loss of aromatic proton signal confirms substitution. | |

| C5-H | Significant downfield shift due to adjacent |

Reactivity Profile: Aminolysis

The chlorosulfonyl group is highly electrophilic. It reacts rapidly with primary and secondary amines to form sulfonamides.

-

Conditions: Amine (1.1 eq), Base (TEA/Pyridine), DCM,

. -

Observation: Disappearance of the sulfonyl chloride IR band (

) and appearance of N-H stretches.

References

-

Synthesis of Pyrazole Sulfonamides (Celecoxib Analogues)

- Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry 40.9 (1997): 1347-1365.

-

General Reactivity of Pyrazole Sulfonyl Chlorides

- BenchChem Technical Guides. "A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis."

-

Chlorosulfonation Protocols (Patent Literature)

-

Sildenafil (Viagra)

- Dunn, P. J., et al. "Commercial Synthesis of Sildenafil Citrate (Viagra).

Sources

Methodological & Application

Application Note: Strategic Hydrolysis & Derivatization of Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate

Executive Summary & Chemical Strategy

This guide details the processing of ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate , a critical scaffold in the synthesis of cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil, Vardenafil) and COX-2 inhibitors.

The Central Chemical Challenge: The target molecule contains two electrophilic centers with vastly different hydrolytic stabilities:

-

The Sulfonyl Chloride (-SO₂Cl): Highly moisture-sensitive and reactive. It hydrolyzes to the sulfonic acid (-SO₃H) within minutes in aqueous basic media.

-

The Ethyl Ester (-COOEt): Requires aqueous base (or strong acid) to hydrolyze to the carboxylic acid (-COOH).

Operational Directive: Attempting to hydrolyze the ester while preserving the sulfonyl chloride is chemically contraindicated for standard aqueous workflows. The resulting 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid is highly unstable and prone to self-condensation or decarboxylation.

Therefore, this Application Note follows the "Protect-then-Hydrolyze" logic standard in medicinal chemistry:

-

Derivatization (Step A): The sulfonyl chloride is first reacted with an amine to form a stable sulfonamide .

-

Hydrolysis (Step B): The ester is then hydrolyzed to the carboxylic acid.

Strategic Reaction Pathway

The following flowchart illustrates the mandatory order of operations to ensure high yield and purity.

Figure 1: The "Protect-then-Hydrolyze" workflow prevents the destruction of the sulfonyl pharmacophore.

Detailed Protocols

Protocol A: Formation of the Sulfonamide Derivative (The "Protection" Step)

Before hydrolyzing the ester, you must stabilize the sulfonyl group.

Reagents:

-

Substrate: Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (e.g., 1-methylpiperazine for Sildenafil analogs) (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Procedure:

-

Preparation: Charge a reaction vessel with the Substrate and anhydrous DCM (10 mL/g). Cool to 0°C under nitrogen atmosphere. Note: Low temperature is critical to prevent bis-sulfonylation or side reactions at the ester.

-

Addition: Dissolve the Amine and Base in a small volume of DCM. Add this solution dropwise to the substrate over 30 minutes, maintaining internal temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the sulfonyl chloride (often unstable on silica; methanol quench recommended for TLC check).

-

Workup: Wash the organic layer with water (2x), brine (1x), and dry over Na₂SO₄. Concentrate to yield the Intermediate Sulfonamide Ester .

Protocol B: Alkaline Hydrolysis of the Ester (The "Activation" Step)

Standard saponification for robust substrates.

Reagents:

-

Substrate: Sulfonamide Ester derivative (from Protocol A)

-

Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 – 5.0 eq)

-

Solvent System: THF : Water (3:1 ratio) or Ethanol : Water (1:1)

Rationale for Conditions:

-

LiOH vs. NaOH: LiOH is preferred for pyrazoles as it is slightly milder and has better solubility in THF mixtures.

-

Stoichiometry: Pyrazoles with an unsubstituted NH (1H-pyrazole) are acidic. The first equivalent of base will deprotonate the pyrazole nitrogen, forming an unreactive anion. Therefore, at least 3 equivalents of base are required (1 for pyrazole NH, 1 for ester hydrolysis, 1 excess to drive kinetics).

Procedure:

-

Dissolution: Dissolve the Sulfonamide Ester in THF (5 mL/mmol).

-

Base Addition: Add a solution of LiOH·H₂O in water (approx. 1M concentration).

-

Reflux: Heat the reaction to 60°C (or mild reflux).

-

Insight: At room temperature, the electron-rich pyrazole anion (formed by deprotonation) deactivates the ester carbonyl toward nucleophilic attack. Heat is almost always required for 1H-pyrazoles.

-

-

Monitoring: Check HPLC/TLC after 4 hours. If incomplete, add 1.0 eq more base and continue heating.

-

Workup (Critical):

-

Cool to room temperature.[1]

-

Evaporate the organic solvent (THF/EtOH).

-

Acidification: Carefully acidify the aqueous residue with 1N HCl to pH 3–4 .

-

Observation: The product (carboxylic acid) usually precipitates as a solid at this pH.

-

Filter the solid, wash with cold water, and dry.

-

Protocol C: Acidic Hydrolysis (Alternative)

Use this ONLY if the sulfonamide moiety (R-group) is base-sensitive (e.g., contains chiral centers prone to racemization).

Reagents:

-

Acid: Trifluoroacetic acid (TFA) : Water (9:1) OR 4M HCl in Dioxane.

-

Conditions: Reflux (80–100°C) for 12–24 hours.

Note: Acidic hydrolysis of pyrazole esters is kinetically much slower than basic hydrolysis due to the protonation of the pyrazole nitrogens, which creates a cationic, highly repulsive species. This method is generally low-yielding and should be a last resort.

Analytical Data Summary (Expected)

| Feature | Sulfonyl Chloride (SM) | Sulfonamide Ester (Inter) | Sulfonamide Acid (Final) |

| Physical State | White/Off-white crystalline solid | Solid or Oil (depending on amine) | White Solid (High MP) |

| Reactivity | Reacts violently w/ water/amines | Stable | Stable, Acidic |

| IR Spectrum | ~1380, 1180 cm⁻¹ (SO₂-Cl) | ~1340, 1160 cm⁻¹ (SO₂-N) | Broad OH (2500-3300 cm⁻¹) |

| ¹H NMR (Ethyl) | Quartet (~4.3 ppm), Triplet (~1.3 ppm) | Quartet (~4.3 ppm), Triplet (~1.3 ppm) | Absent (Ethyl group removed) |

| Mass Spec (ESI) | [M+H]⁺ not observed (hydrolyzes) | [M+H]⁺ observed | [M+H]⁺ = (Ester Mass - 28) |

Troubleshooting & Expert Tips

-

The "Unreactive" Ester:

-

Symptom: After 24h at reflux, starting material remains.

-

Cause: The pyrazole ring deprotonation (pKa ~14) creates an electron-rich species that shields the ester carbon.

-

Fix: Switch solvent to Ethylene Glycol and use KOH at 100°C. The higher boiling point overcomes the activation energy barrier.

-

-

Regioselectivity Issues (N-Alkylation):

-

If your starting material is 1H-pyrazole (unsubstituted Nitrogen), be aware that alkylating agents (if present) will react at N1. If you intend to synthesize Sildenafil-like drugs, the N1-methylation usually happens before the sulfonyl chloride formation or immediately after.

-

-

Handling the Sulfonyl Chloride:

-

Always store the starting material under Argon at -20°C.

-

If the SM has turned "sticky" or smells acrid (HCl evolution), it has partially hydrolyzed to the sulfonic acid. Recrystallize from dry chloroform/hexane before use.

-

References

-

Dunn, P. J., et al. (2005). Sildenafil Citrate (Viagra™). In The Art of Drug Synthesis. Wiley-Interscience.

-

Dale, D. J., et al. (2000). "Synthesis of the pyrazole components of sildenafil and related phosphodiesterase 5 inhibitors." Organic Process Research & Development, 4(1), 17-22.

-

Selvam, T. P., et al. (2015). "Pyrazoles as a privileged scaffold for the synthesis of anti-inflammatory agents."[2] Expert Opinion on Therapeutic Patents. (Discusses hydrolysis conditions for pyrazole esters).

Sources

One-Pot Synthesis of Novel Sulfonamide Derivatives from Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a sulfonamide moiety at the C5 position of the pyrazole ring can significantly enhance these therapeutic potentials. This guide provides detailed one-pot synthesis protocols for the efficient production of ethyl 5-(aminosulfonyl)-1H-pyrazole-4-carboxylate derivatives, starting from the readily available ethyl 1H-pyrazole-4-carboxylate. By combining the chlorosulfonylation and subsequent amination steps into a single reaction vessel, these protocols offer a streamlined, time-efficient, and resource-conscious approach to synthesizing a diverse library of novel pyrazole sulfonamides for drug discovery and development.

Scientific Rationale and Strategy

The synthesis of pyrazole sulfonamides traditionally involves a two-step process: the formation of the pyrazole sulfonyl chloride, followed by its reaction with a suitable amine. The one-pot protocols detailed herein are designed to circumvent the need for isolation and purification of the intermediate sulfonyl chloride, which can be sensitive to moisture and challenging to handle. This approach not to be mistaken for a multicomponent reaction, which typically involves the simultaneous reaction of three or more starting materials to form a single product. Instead, this is a sequential one-pot synthesis where the reagents for the second step are added directly to the reaction mixture of the first step.

The key to a successful one-pot synthesis lies in the careful selection of reagents and reaction conditions that are compatible with both stages of the transformation. The protocols outlined below have been developed to ensure high yields and purity of the final sulfonamide products.

Visualizing the One-Pot Synthesis Workflow

The following diagram illustrates the sequential nature of the one-pot synthesis of ethyl 5-(aminosulfonyl)-1H-pyrazole-4-carboxylates.

Caption: Sequential one-pot synthesis workflow.

Core Protocols

Protocol 1: One-Pot Synthesis of Ethyl 5-(N-alkyl/aryl-sulfamoyl)-1H-pyrazole-4-carboxylates

This protocol details the one-pot synthesis of N-substituted pyrazole sulfonamides.

Materials and Reagents:

| Reagent | Molar Equivalent | Purity | Supplier |

| Ethyl 1H-pyrazole-4-carboxylate | 1.0 | ≥98% | Sigma-Aldrich |

| Chlorosulfonic acid | 5.5 | ≥99% | Sigma-Aldrich |

| Thionyl chloride | 1.3 | ≥99% | Sigma-Aldrich |

| Chloroform (anhydrous) | - | ≥99.8% | Sigma-Aldrich |

| Primary or Secondary Amine | 1.1 | ≥98% | Various Suppliers |

| Diisopropylethylamine (DIPEA) | 1.5 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM, anhydrous) | - | ≥99.8% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | - | - | Lab Prepared |

| Brine | - | - | Lab Prepared |

| Anhydrous Sodium Sulfate | - | - | Sigma-Aldrich |

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous chloroform (3 mL per 25 g of starting material).

-

Chlorosulfonylation: Cool the solution to 0 °C in an ice bath. In the dropping funnel, add a solution of chlorosulfonic acid (5.5 eq) in anhydrous chloroform (7 mL per 166.7 g of chlorosulfonic acid) and add it dropwise to the pyrazole solution under a nitrogen atmosphere, maintaining the temperature below 5 °C.

-

After the addition is complete, slowly raise the temperature to 60 °C and stir for 10 hours.

-

Add thionyl chloride (1.3 eq) dropwise to the reaction mixture at 60 °C over 20 minutes. Continue stirring at this temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Amine Addition: Cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of the desired primary or secondary amine (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (5 mL per 100 mg of the intermediate sulfonyl chloride).

-

Carefully and slowly add the amine/DIPEA solution to the cooled reaction mixture containing the in situ generated ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate. A vigorous reaction may occur, so control the addition rate to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-(N-alkyl/aryl-sulfamoyl)-1H-pyrazole-4-carboxylate.

Trustworthiness and Self-Validation:

-

TLC Monitoring: At each critical step (after chlorosulfonylation and after amination), TLC analysis should be performed to confirm the consumption of the starting material and the formation of the intermediate and final product, respectively.

-

Spectroscopic Confirmation: The final product's identity and purity should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol 2: One-Pot Synthesis of Unsubstituted Pyrazole-4-sulfonamide

This protocol is a variation for the synthesis of the primary sulfonamide.

Additional Materials:

| Reagent | Molar Equivalent | Purity | Supplier |

| Ammonium Hydroxide (28-30%) | Excess | - | Sigma-Aldrich |

Modified Step-by-Step Methodology:

-

Follow steps 1-4 of Protocol 1 for the chlorosulfonylation.

-

Ammonia Addition: After cooling the reaction mixture to 0 °C, slowly and carefully add excess ammonium hydroxide solution. This is a highly exothermic reaction and requires efficient cooling and slow addition to control the temperature.

-

Stir the resulting mixture vigorously at 0-10 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 . The product may precipitate from the aqueous layer upon acidification, providing an alternative purification strategy to extraction.

Data Presentation: Expected Outcomes

The following table provides representative examples of expected yields for a variety of amines using the one-pot protocol.

| Entry | Amine | Product | Expected Yield (%) |

| 1 | Aniline | Ethyl 5-(N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate | 75-85 |

| 2 | Benzylamine | Ethyl 5-(N-benzylsulfamoyl)-1H-pyrazole-4-carboxylate | 80-90 |

| 3 | Morpholine | Ethyl 5-(morpholinosulfonyl)-1H-pyrazole-4-carboxylate | 85-95 |

| 4 | 2-Phenylethylamine | Ethyl 5-(N-(2-phenylethyl)sulfamoyl)-1H-pyrazole-4-carboxylate | 70-80 |

| 5 | Ammonium Hydroxide | Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate | 65-75 |

Note: Yields are indicative and may vary based on the specific amine used and reaction scale.

Mechanistic Insights

The one-pot synthesis proceeds through two distinct, sequential chemical transformations.

Caption: Key mechanistic steps in the one-pot synthesis.

The initial step is an electrophilic aromatic substitution where the pyrazole ring attacks chlorosulfonic acid, preferentially at the electron-rich C5 position. The subsequent reaction with thionyl chloride ensures the complete conversion to the sulfonyl chloride. The second step is a nucleophilic substitution at the sulfonyl group by the amine, leading to the formation of the stable sulfonamide bond. The base (DIPEA) is crucial in this step to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Conclusion

The one-pot protocols presented in this guide offer an efficient and practical approach for the synthesis of a diverse range of ethyl 5-(aminosulfonyl)-1H-pyrazole-4-carboxylate derivatives. By minimizing reaction steps and avoiding the isolation of a sensitive intermediate, these methods are well-suited for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The inherent trustworthiness of the protocols is ensured through in-process monitoring and thorough analytical characterization of the final products.

References

-

Gomha, S. M., & Abdel-aziz, H. M. (2012). Synthesis of new pyrazole, pyrazolyl-pyrazole, pyrazolyl-pyrimidine and pyrazolyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives. Bulletin of the Korean Chemical Society, 33(2), 539-544. [Link]

-

Lv, P.-C., Li, H.-Q., Sun, J., Zhou, Y., & Zhu, H.-L. (2010). Synthesis and biological evaluation of pyrazole derivatives containing a sulfonamide moiety as anticancer agents. Bioorganic & Medicinal Chemistry, 18(13), 4606-4614. [Link]

-

Patel, R. V., Patel, J. K., & Kumari, P. (2014). Synthesis and biological evaluation of some novel pyrazole derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 23(6), 2974-2984. [Link]

-

El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Synthesis of new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. European Journal of Medicinal Chemistry, 45(5), 1962-1968. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonylation with Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate

Ticket ID: PYR-SO2CL-OPT-001 Status: Open Agent: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide

Core Technical Analysis: The "1H" Challenge

The central challenge with ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate lies in its bifunctional nature. Unlike simple benzene sulfonyl chlorides, this reagent possesses an acidic proton at the N1 position of the pyrazole ring (

The Mechanism of Failure

-

Anionic Deactivation: Standard bases (TEA, DIPEA) can deprotonate the N1 position. The resulting pyrazolate anion (

) donates electron density into the aromatic ring. This resonance effect reduces the electrophilicity of the sulfur atom in the -

Self-Condensation: The deprotonated N1 of one reagent molecule can act as a nucleophile, attacking the sulfonyl chloride of another, leading to oligomers (dimers/trimers) rather than your desired sulfonamide.

-

Hydrolysis: The electron-withdrawing ester at C4 activates the sulfonyl chloride toward hydrolysis if moisture is present, competing with the amine.

Reagent Quality Control (Pre-Reaction)

Before optimizing conditions, verify the integrity of your sulfonyl chloride.[1] These reagents degrade into sulfonic acids (

QC Protocol:

-

Visual Check: The reagent should be a white to off-white solid. Yellowing or "wet" appearance indicates hydrolysis.

-

Solubility Test: Dissolve a small amount in dry DCM. It should dissolve clearly. Turbidity often indicates sulfonic acid formation (insoluble in DCM).

-

TLC Derivatization (The "Morpholine Check"):

Optimization Strategy & Protocol

A. Solvent & Base Selection Matrix

The choice of base is critical to prevent N1-deprotonation while sufficiently scavenging the HCl byproduct.

| System | Suitability | Notes |

| DCM / Pyridine (1.1 eq) | High | Recommended. Pyridine is a weaker base ( |

| THF / TEA | Low | Risk of N1 deprotonation (Anionic Deactivation). Use only if solubility is an issue in DCM. |

| DCM / DIPEA | Medium | DIPEA is bulky, reducing N1 attack, but its basicity is high. Use at strictly low temperatures (-10°C). |

| Biphasic ( | Medium | Schotten-Baumann conditions. Good for unreactive amines, but high risk of sulfonyl chloride hydrolysis. |

B. The "Gold Standard" Protocol

Designed to minimize self-condensation and maximize yield.

Reagents:

-

Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate (1.0 equiv)[4][5]

-

Target Amine (1.0 - 1.1 equiv)

-

Pyridine (1.2 equiv) OR DIPEA (1.2 equiv)

-

Anhydrous DCM (

concentration)

Step-by-Step Workflow:

-

Preparation: Flame-dry glassware under

or Ar atmosphere. -

Amine Solution: Dissolve the Target Amine and Base in anhydrous DCM. Cool this mixture to 0°C .

-

Reagent Addition (Critical): Dissolve the sulfonyl chloride in a separate volume of DCM. Add this solution dropwise to the amine/base mixture over 15-30 minutes.

-

Why? Keeping the sulfonyl chloride concentration low relative to the amine favors the cross-reaction over self-condensation.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) only if TLC shows incomplete conversion.

-

Quench: Add 1M HCl (aq).

-

Why? This protonates any N1-anions, returning the pyrazole to its neutral state for extraction.

-

-

Workup: Extract with DCM. Wash organic layer with brine. Dry over

.[3]

C. Workflow Visualization

Figure 1: Optimized reaction workflow emphasizing controlled addition and temperature management.

Troubleshooting & FAQs

Q1: My yield is low (<30%), and I see a baseline spot on TLC.

Diagnosis: Hydrolysis has occurred, forming the sulfonic acid.[1] Fix:

-

Ensure DCM is distilled or from a fresh molecular sieve bottle.

-

Increase the amine equivalents to 1.2.

-

Critical: Verify the quality of your sulfonyl chloride using the "Morpholine Check" (see Section 2).

Q2: I see a new spot that is less polar than the product but moves slower than the starting material.

Diagnosis: Dimer formation (Self-Condensation). The N1 of the pyrazole reacted with the sulfonyl chloride. Fix:

-

Switch to Inverse Addition : Add the Base/Amine mixture slowly to the Sulfonyl Chloride solution? NO. That increases the ratio of Sulfonyl Chloride to Amine, favoring self-reaction.

-

Correct Fix: Maintain the protocol in Section 3B (Slow addition of Sulfonyl Chloride to the Amine). Ensure the Amine is in excess (1.1–1.2 eq).

Q3: The reaction stalls at 50% conversion.

Diagnosis: Anionic Deactivation. The base has deprotonated the remaining starting material, rendering it unreactive. Fix:

-

Switch to a weaker base (Pyridine or N-methylmorpholine).

-

Add a catalytic amount of DMAP (5 mol%) to activate the sulfonyl chloride, but keep the temperature at 0°C to prevent side reactions.

Q4: My product is water-soluble and lost during workup.

Diagnosis: The product contains the acidic N1-pyrazole proton (and potentially the sulfonamide NH). It may form a salt with the base used. Fix:

-

Acidify the aqueous layer to pH ~3-4 during workup to ensure the pyrazole is protonated (neutral) before extraction.

-

If still soluble, use Ethyl Acetate/THF (3:1) for extraction instead of DCM.

Troubleshooting Logic Tree

Figure 2: Decision tree for diagnosing reaction failures based on yield and impurity profiles.

References

-

Synthesis of Pyrazole Sulfonamides

- Elgazwy, A. S. H., et al. (2012). Ethyl 5-amino-1-[(4-methylphenyl)

- Context: Provides structural insights into N1-sulfonylation and the geometry of pyrazole sulfonamides.

-

General Sulfonylation Optimization

-

Pyrazole Reactivity & Acidity

- Imperial College London.

- Context: Fundamental pKa values and electrophilic/nucleophilic substitution p

-

Recent Synthetic Methodologies

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PubChemLite - Ethyl 5-(chlorosulfonyl)-1-methyl-1h-pyrazole-4-carboxylate (C7H9ClN2O4S) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - Ethyl 5-(chlorosulfonyl)-1h-pyrazole-4-carboxylate (C6H7ClN2O4S) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 8. globalresearchonline.net [globalresearchonline.net]

purification techniques for ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate reaction products

Topic: Purification & Handling Guide | Ticket ID: PYR-SO2CL-005 Status: Resolved | Tier: Level 3 (Senior Application Scientist)

Executive Summary

Purifying ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate presents a dual challenge: the high reactivity of the sulfonyl chloride moiety (

This guide moves beyond generic protocols to address the specific physicochemical traps of this molecule. The most common user error is attempting direct reverse-phase chromatography, which leads to hydrolysis and column fouling. Crystallization is the gold standard for this intermediate; chromatography should be a method of last resort.

Module 1: Critical Handling & Stability

Before touching the flask, understand the failure modes.

The "Dry-Ice" Rule

The sulfonyl chloride group is highly electrophilic. Upon contact with water, it hydrolyzes to the sulfonic acid (

| Parameter | Specification | Reason |

| Atmosphere | Argon or Nitrogen (Positive Pressure) | Prevents atmospheric moisture ingress. |

| Glassware | Oven-dried (>120°C for 4h) | Surface-adsorbed water is sufficient to initiate autocatalytic hydrolysis. |

| Solvents | Anhydrous (<50 ppm | DCM or Toluene are preferred. Avoid ethers (THF) unless distilled, as they are hygroscopic. |

| Storage | -20°C under Inert Gas | Thermal degradation releases |

Module 2: Isolation (The Quench)

Most yield is lost during the transition from the reaction mixture (often chlorosulfonic acid) to the crude solid.

The "Reverse Quench" Protocol

Do not pour water into the reaction mixture. The exotherm will decompose your product instantly.

Step-by-Step Protocol:

-

Preparation: Prepare a slurry of crushed ice and Dichloromethane (DCM) (ratio 1:1) in a large beaker. Vigorous stirring is mandatory.

-

Addition: Dropwise add the reaction mixture (containing excess

) onto the ice/DCM slurry.-

Why DCM? It immediately extracts the sulfonyl chloride as it precipitates, protecting it from the acidic aqueous phase.

-

-

Phase Separation: Separating layers immediately is critical.

-

Drying: Dry the organic layer over

(not -

Concentration: Evaporate solvent at <30°C . Higher temperatures promote

extrusion.

Visual Workflow: Isolation Logic

Caption: Decision tree for isolating moisture-sensitive sulfonyl chlorides during aqueous workup.

Module 3: Purification Techniques

Method A: Recrystallization (Recommended)

Recrystallization is superior to chromatography because it avoids the acidic silica surface which can degrade the pyrazole ring or hydrolyze the chloride.

-

Solvent System: Dichloromethane / Hexanes (or Heptane)

-

Protocol:

-

Dissolve the crude solid in the minimum amount of dry DCM at room temperature (do not boil).

-

Slowly add Hexanes until the solution turns slightly turbid.

-

Cool to -20°C overnight.

-

Filter the resulting crystals under a blanket of nitrogen.

-

Method B: Flash Chromatography (High Risk)

Use this only if recrystallization fails. Silica gel contains surface hydroxyls that act as nucleophiles.

-

Stationary Phase: Neutralized Silica Gel (Pre-treat silica with 1%

in Hexanes). -

Eluent: Hexanes/Ethyl Acetate (Gradient 0-30%). Do not use Methanol or Ethanol (they will react to form the sulfonate ester).

-

Loading: Solid load is preferred to avoid "streaking" caused by solvent effects.

-

Speed: Run the column fast (<15 mins). Long residence time on silica = degradation.

Module 4: Analytical Validation (QC)

WARNING: Do not inject the raw sulfonyl chloride into an LCMS system using water/methanol/acetonitrile mobile phases. You will only detect the hydrolyzed sulfonic acid or the methyl ester artifact.

Derivatization Protocol for LCMS

To prove you have the chloride and not the acid, you must convert it to a stable sulfonamide before analysis.

-

Sampling: Take ~5 mg of your product.

-

Reaction: Add 0.5 mL of Morpholine or Benzylamine (excess).

-

Wait: Let stand for 5 minutes.

-

Quench: Dilute with Acetonitrile.

-

Analyze: Run LCMS. Look for the mass of the sulfonamide derivative.

-

Logic: If the starting material was already hydrolyzed (sulfonic acid), it will not react with the amine. If you see the sulfonamide, your sulfonyl chloride was intact.

-

Visual Workflow: Analytical Derivatization

Caption: Derivatization pathway to confirm sulfonyl chloride purity via LCMS.

FAQs: Troubleshooting Common Failures

Q1: My product is an oil, but it should be a solid. What happened?

-

Diagnosis: This is likely the "Ester/Acid Mix." If significant hydrolysis occurred, the sulfonic acid acts as an impurity that depresses the melting point, turning the crystal into an oil.

-

Fix: Attempt to re-dissolve in DCM and wash with cold dilute

(rapidly) to remove the sulfonic acid, then dry and re-crystallize.

Q2: The NMR shows a clean spectrum, but the yield is >100%.

-

Diagnosis: Trapped solvent or inorganic salts. Sulfonyl chlorides often trap DCM in their lattice.

-

Fix: High-vacuum drying is risky due to sublimation/degradation. Use a drying pistol at ambient temperature with

as the desiccant.

Q3: Is the chlorine at the 3-position or 5-position?

-

Technical Note: For 1H-pyrazoles (where N is unsubstituted), the 3- and 5-positions are tautomeric and often indistinguishable in solution unless fixed by a crystal lattice or N-alkylation. However, due to the electron-withdrawing nature of the ester at position 4, the sulfonyl group is typically introduced at position 5 (adjacent to the NH) during chlorosulfonation due to directing effects, but rapid tautomerization makes this distinction semantic in solution [1].

References

-

BenchChem. (2025).[1][2] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from

-

Royal Society of Chemistry. (2001). Synthesis of sulfonyl chloride substrate precursors & Flash Column Protocols. Heterocycles, 55, 1703.[3] Retrieved from

-

University of Rochester. (n.d.). Troubleshooting Flash Chromatography: Decomposition on Silica. Retrieved from

-

National Institutes of Health (NIH). (2025). Derivatization Methods for Sulfonyl Chlorides in LCMS. Retrieved from

Sources

Technical Support Center: Optimal Storage and Handling of Chlorosulfonyl Pyrazoles

Welcome to the dedicated technical support center for the handling and storage of chlorosulfonyl pyrazoles. This guide is intended for researchers, scientists, and drug development professionals who utilize these highly reactive intermediates in their synthetic workflows. As a class of compounds, chlorosulfonyl pyrazoles are invaluable building blocks, but their utility is matched by their sensitivity to environmental conditions. Improper storage can lead to rapid decomposition, compromising experimental outcomes and leading to significant delays.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The information herein is designed to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems that may arise during the storage and use of chlorosulfonyl pyrazoles.

Issue 1: Rapid Loss of Purity or Presence of a Strong Acidic Odor Upon Opening a New or Stored Container.

Question: I've just opened a container of a chlorosulfonyl pyrazole that has been in storage, and I detect a sharp, acidic smell, similar to hydrogen chloride. My initial purity analysis by NMR shows a significant decrease in the desired product and the appearance of new, more polar peaks. What is happening?

Answer: The strong acidic odor is a tell-tale sign of hydrolysis.[1][2] The chlorosulfonyl group (-SO₂Cl) is highly susceptible to reaction with water. Atmospheric moisture is the most common culprit. The sulfonyl chloride moiety reacts with water to form the corresponding sulfonic acid and hydrogen chloride (HCl) gas, which is what you are smelling.[1]

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack by water. This reaction is often autocatalytic, as the generated HCl can further promote the decomposition of the remaining sulfonyl chloride.

Troubleshooting Steps:

-

Immediate Mitigation: If the material is not completely degraded, immediately handle it in a dry, inert atmosphere (e.g., a glove box or under a stream of argon or nitrogen).

-

Solvent Check: Ensure all solvents used for analysis or subsequent reactions are rigorously dried.

-

Storage Review: Re-evaluate your storage conditions. The container must be tightly sealed and stored in a desiccator or a controlled low-humidity environment.

Issue 2: The Solid Chlorosulfonyl Pyrazole has Developed a Yellow or Brownish Tinge Over Time.

Question: My once white, crystalline chlorosulfonyl pyrazole has taken on a yellowish or brownish color during storage. Is it still usable?

Answer: A change in color often indicates decomposition. While slight discoloration in older samples of sulfonyl chlorides can occur due to the formation of sulfur dioxide and chlorine, a significant color change suggests more substantial degradation.[1][3] This could be due to thermal stress or exposure to light, which can initiate radical decomposition pathways.[4][5]

Causality: Thermal decomposition can lead to the homolytic cleavage of the S-Cl bond, generating sulfonyl radicals.[4] These highly reactive species can then undergo a cascade of further reactions, leading to complex and often colored byproducts. The pyrazole ring itself, while generally stable, can be susceptible to oxidation or other reactions under these conditions, especially if it bears certain substituents.[6][7]

Troubleshooting Steps:

-

Purity Assessment: Before use, the purity of the discolored material must be re-assessed using an appropriate analytical method (e.g., NMR, LC-MS). The presence of multiple unidentified impurities is a strong indicator that the material is not suitable for use.

-

Storage Temperature: Verify the storage temperature. Chlorosulfonyl pyrazoles should be stored at low temperatures to minimize the rate of thermal decomposition.

-

Light Protection: Store the compound in an amber vial or a container that is otherwise protected from light to prevent photochemical degradation.

Issue 3: Inconsistent Reactivity or Low Yields in Subsequent Reactions.

Question: I am using a chlorosulfonyl pyrazole from a previously opened bottle in a sulfonamide synthesis, and I am observing significantly lower yields compared to when I used a fresh bottle. What could be the cause?

Answer: The most probable cause is the partial degradation of your chlorosulfonyl pyrazole, primarily through hydrolysis. The resulting sulfonic acid is unreactive under the conditions typically used for sulfonamide formation and will not participate in the desired reaction. Therefore, the effective concentration of your starting material is lower than what you have weighed out.

Causality: The formation of a sulfonamide requires the reaction of the sulfonyl chloride with an amine. If the sulfonyl chloride has been hydrolyzed to a sulfonic acid, the reactive electrophilic center is no longer present.

Troubleshooting Steps:

-

Quantify Purity: Use a quantitative analytical technique (e.g., qNMR) to determine the exact purity of your chlorosulfonyl pyrazole before use. This will allow you to adjust the stoichiometry of your reaction accordingly.

-

Use Fresh Material: Whenever possible, use a freshly opened container of the reagent for reactions that are sensitive to stoichiometry or purity.

-

Inert Atmosphere Handling: When dispensing the reagent, do so under an inert atmosphere to minimize exposure to moisture.

Frequently Asked Questions (FAQs)

Q1: What are the absolute optimal storage conditions for chlorosulfonyl pyrazoles?

A1: The optimal storage conditions are designed to rigorously exclude moisture and minimize thermal stress. Store chlorosulfonyl pyrazoles in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere of argon or nitrogen. The container should be placed in a desiccator with a reliable desiccant (e.g., Drierite or phosphorus pentoxide) and stored in a refrigerator or freezer at a temperature of -20°C to 4°C.[8]

Q2: Can I store chlorosulfonyl pyrazoles in a standard laboratory freezer?

A2: Yes, but with caution. Standard freezers can have freeze-thaw cycles that might introduce moisture if the container is not perfectly sealed. It is crucial to allow the container to warm to room temperature before opening it to prevent condensation of atmospheric moisture onto the cold solid.

Q3: How does the substitution on the pyrazole ring affect the stability of the chlorosulfonyl group?

A3: The electronic properties of the substituents on the pyrazole ring can influence the stability of the chlorosulfonyl group. Electron-withdrawing groups on the pyrazole ring can increase the electrophilicity of the sulfonyl sulfur, potentially making it more susceptible to nucleophilic attack by water. Conversely, electron-donating groups might slightly decrease its reactivity. However, the inherent reactivity of the sulfonyl chloride moiety is the dominant factor, and stringent moisture exclusion remains critical regardless of the pyrazole substitution.

Q4: Are there any materials I should avoid for storing or handling chlorosulfonyl pyrazoles?

A4: Avoid containers with caps that do not provide a hermetic seal. Do not use containers made of materials that can be corroded by HCl, which is a byproduct of hydrolysis. For handling, use stainless steel, glass, or PTFE spatulas and equipment.[9] Avoid using equipment that may have residual moisture.

Summary of Optimal Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 4°C | Minimizes thermal decomposition and slows the rate of hydrolysis.[8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed glass bottle with a PTFE-lined cap | Provides a chemically inert and moisture-impermeable barrier. |

| Environment | In a desiccator with a suitable desiccant | Actively removes any moisture that may be present in the storage environment.[10] |

| Light | Protection from light (e.g., amber vial) | Prevents potential photochemically induced decomposition. |

Visualizing Decomposition: The Hydrolysis Pathway

The primary and most common decomposition pathway for chlorosulfonyl pyrazoles is hydrolysis. The following diagram illustrates this process.

Caption: Hydrolysis pathway of a chlorosulfonyl pyrazole.

References

- Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. (n.d.).

-

Sulfuryl chloride - Wikipedia. (n.d.). Retrieved from [Link]

- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. (n.d.).

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers | Organic Letters. (2024, July 9). Retrieved from [Link]

-

Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society. (n.d.). Retrieved from [Link]

-

Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. (n.d.). Retrieved from [Link]

-

Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole - Taylor & Francis. (2019, December 30). Retrieved from [Link]

-

Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV. (1988, September 20). Retrieved from [Link]

-

High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge - ResearchGate. (n.d.). Retrieved from [Link]

-

Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (n.d.). Retrieved from [Link]

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed. (2024, July 19). Retrieved from [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25). Retrieved from [Link]

-

The decomposition of sulfonyl chloride (SO2Cl2) is first order. The rate .. - Filo. (2025, February 21). Retrieved from [Link]

-

Sulfuryl chloride - Yufeng. (2023, May 8). Retrieved from [Link]

-

SAFETY DATA SHEET. (2025, November 6). Retrieved from [Link]

-

How to Safely Handle Reactive Chemicals - The Chemistry Blog. (2024, August 7). Retrieved from [Link]

-

Best Practices for Proper Chemical Storage - The Synergist. (n.d.). Retrieved from [Link]

-

Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions. (n.d.). Retrieved from [Link]

-

CHEMICAL STORAGE FACT SHEET - University of Waterloo. (2023, May 1). Retrieved from [Link]

-

Chemical Storage Safety: 8 Fundamental Principles for Laboratories - Lab Manager. (2025, February 6). Retrieved from [Link]

-

New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov. (n.d.). Retrieved from [Link]

-

Improving Long-Term Compound Storage in I.DOT Source Plates - Dispendix. (2025, February 19). Retrieved from [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2026, January 22). Retrieved from [Link]

-

Storage handling for Chemical - methane sulfonyl chloride : r/chemistry - Reddit. (2023, January 31). Retrieved from [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Retrieved from [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. (2023, July 13). Retrieved from [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. (2023, July 13). Retrieved from [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024, July 7). Retrieved from [Link]

-

Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. (2025, January 2). Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Retrieved from [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing. (2021, July 14). Retrieved from [Link]

-

PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C - LOCKSS. (2007, March 27). Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved from [Link]

-

Molecules | Special Issue : Pyrazole Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. (n.d.). Retrieved from [Link]

-

N-Heterocycles Extended π-Conjugation Enables Ultrahigh Capacity, Long-Lived, and Fast-Charging Organic Cathodes for Aqueous Zinc Batteries | CCS Chemistry - Chinese Chemical Society. (2022, October 6). Retrieved from [Link]

-

Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.). Retrieved from [Link]

-

Research Progress on Hygroscopic Agents for Atmospheric Water Harvesting Systems. (2024, February 2). Retrieved from [Link]

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Retrieved from [Link]

-

Hygroscopy - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 3. Sulfuryl chloride [yufenggp.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijnrd.org [ijnrd.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. dispendix.com [dispendix.com]

- 9. reddit.com [reddit.com]

- 10. Chemical Storage Safety: 8 Fundamental Principles for Laboratories | Lab Manager [labmanager.com]

Safety Operating Guide

Personal protective equipment for handling ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate

Executive Summary & Hazard Architecture

Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate is a high-value heterocyclic building block used frequently in the synthesis of sulfonamide-based bioactives. However, its utility is matched by its reactivity. The presence of the chlorosulfonyl moiety (-SO₂Cl) dictates the safety profile of this compound.

The Core Hazard: Unlike standard organic intermediates, this compound is not just an irritant; it is an electrophilic corrosive . Upon contact with moisture (atmospheric humidity, sweat, or mucous membranes), it undergoes rapid hydrolysis.

The Mechanism of Injury:

This reaction releases hydrochloric acid gas and sulfonic acid while generating significant heat.[1] This triad (Acid + Acid Gas + Exotherm) causes immediate, deep-tissue chemical burns and severe respiratory damage. Your PPE strategy must prevent moisture contact and intercept acid gases.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety standards. The following matrix is calibrated for sulfonyl chloride handling .

| PPE Category | Recommendation | Scientific Rationale (The "Why") |

| Hand Protection (Standard) | Double Nitrile (Inner: 4 mil, Outer: 5-8 mil) | Permeation Lag: Sulfonyl chlorides can permeate thin nitrile. Double gloving provides a "breakthrough buffer," allowing you to doff the outer glove immediately upon contamination without skin exposure. |

| Hand Protection (Spill/Bulk) | Silver Shield (Laminate) or Butyl Rubber | Chemical Resistance: For prolonged contact or spill cleanup, nitrile degrades. Laminate films offer >480 min breakthrough time against chlorinated organics. |

| Eye & Face | Chemical Splash Goggles + Face Shield | Gas & Splash Defense: Safety glasses are insufficient. Hydrolysis releases HCl gas which seeks the moisture of the eye. A face shield protects the neck/chin from projectiles if the container pressurizes. |

| Respiratory | Fume Hood (Primary) Full-Face Respirator (Backup) | Engineering Control: All weighing/transfer must occur in a hood. If outside containment, a Full-Face mask with Multi-Gas/Vapor (Acid Gas) cartridges is mandatory to neutralize HCl fumes. |

| Body Defense | Chemical-Resistant Apron (over Lab Coat) | Saturation Prevention: Cotton lab coats absorb liquids, holding the corrosive agent against the chest/legs. An impervious apron (Tyvek or PVC) sheds the chemical. |

Operational Workflow: The "Zero-Exposure" Protocol

This protocol uses a self-validating logic : every step includes a check to ensure the previous step was successful.

Phase 1: Preparation (The Dry Run)

-

Humidity Check: Ensure the lab humidity is <50% if possible. High humidity accelerates degradation and fume generation.

-

Glassware Prep: Oven-dry all glassware. Moisture is the enemy.

-

Neutralization Bath: Prepare a beaker of saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH in the fume hood before opening the chemical bottle.

-

Validation: If a spill occurs, the neutralizer is already within arm's reach.

-

Phase 2: Active Handling

-

Donning: Put on double gloves. Pull the outer glove cuff over the lab coat/apron sleeve to prevent liquid channeling to the wrist.

-

Opening: Crack the container seal slowly inside the fume hood. Listen for a "hiss" (pressure release from HCl buildup).

-

Caution: If the cap is stuck, do not apply heat. The bottle may be pressurized.[2]

-

-

Transfer:

-

Solids: Use a disposable spatula. Discard the spatula directly into the solid waste stream; do not attempt to wash it immediately.

-

Liquids/Oils: Use a positive-displacement pipette or glass syringe. Avoid needles (corrosion risk).

-

-

Reaction: Add the sulfonyl chloride dropwise to your reaction vessel.

-

Thermodynamic Control: The reaction with amines/alcohols is exothermic. Monitor internal temperature to prevent runaway boiling.

-

Phase 3: Decontamination & Doffing

-

Wipe Down: Wipe the exterior of the reagent bottle with a dry paper towel before returning it to storage.

-

Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.

-

Inspection: Check inner gloves for discoloration. If clean, proceed to wash hands with inner gloves on, then remove.

Emergency Response & Disposal Logic

The "Acid-Base" Quench Protocol

Never dispose of active sulfonyl chlorides directly. They must be chemically deactivated.

Incorrect: Adding water to the chemical. (Causes violent boiling/splashing). Correct: Adding the chemical to a basic ice slurry.

Step-by-Step Quenching:

-

Prepare a 10% Sodium Carbonate or Sodium Bicarbonate solution.

-

Add ice to cool the solution to 0–5°C.

-

Slowly add the sulfonyl chloride waste (or reaction residue) to the stirred basic slurry.[3]

-

Observation: Watch for CO₂ bubbling. Continue stirring until bubbling ceases and the organic layer disappears (if soluble).

-

pH Check: Ensure the final pH is between 6–9 before releasing to aqueous waste streams (per local regulations).

Visualized Safety Workflow

The following diagram illustrates the decision logic for safe handling.

Figure 1: Decision logic for handling sulfonyl chloride derivatives, emphasizing the critical spill response and neutralization pathways.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

PubChem. (n.d.). Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate (Compound Summary). National Library of Medicine. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.